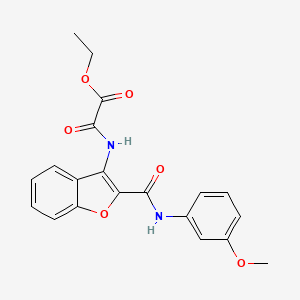

Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-3-27-20(25)19(24)22-16-14-9-4-5-10-15(14)28-17(16)18(23)21-12-7-6-8-13(11-12)26-2/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMVZSOILGECBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate typically involves the reaction of ethyl 2-(2,4-dimethoxybenzoyl)acetate with 3-methoxyphenol in the presence of a catalyst such as FeCl3 and additives like 2,2′-bipyridine. The reaction is carried out in a solvent like dichloroethane (DCE) at elevated temperatures (around 70°C) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The benzofuran ring and methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzofuran Core

Table 1: Key Structural Features of Benzofuran Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The target compound’s 3-methoxyphenyl carbamoyl group provides electron-donating effects, contrasting with sulfanyl/sulfinyl (e.g., ) or fluoro (e.g., ) substituents, which modulate electronic density and reactivity.

- Ester vs. Acid Derivatives : The ethyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., ), which may influence bioavailability.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data

*Assumed based on benzofuran planarity in analogues.

Key Findings :

- All benzofuran derivatives exhibit near-planar cores, facilitating solid-state interactions like π-π stacking or hydrogen bonding.

- Methylsulfinyl groups (e.g., ) introduce steric bulk but retain planarity, whereas carbamoyl groups (target compound) prioritize hydrogen-bond networks.

Biological Activity

Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a benzofuran moiety and various functional groups, suggest a diverse range of interactions with biological systems.

Structural Overview

The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure includes:

- Benzofuran core : Known for its biological activity.

- Carbamoyl group : Enhances interaction with biological targets.

- Methoxyphenyl substituent : May improve solubility and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The compound's functional groups allow it to form hydrogen bonds and engage in π-π interactions with proteins, which may influence their structure and function.

Antimicrobial Activity

Similar compounds in the benzofuran class have demonstrated antimicrobial properties. This compound is hypothesized to exhibit similar activities due to the presence of the benzofuran core, which is known for its antimicrobial effects against various pathogens.

Anticancer Potential

Research into benzofuran derivatives has shown promising anticancer activities. The structural features of this compound may enable it to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights the potential advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran Derivatives | Benzofuran core | Antimicrobial, Anticancer |

| Carbamates | Carbamate functional group | Insecticidal, Antimicrobial |

| Phenolic Compounds | Hydroxyl groups on aromatic rings | Antioxidant, Anti-inflammatory |

The unique combination of a methoxy group on the phenyl ring and the benzofuran structure may enhance both solubility and biological activity compared to simpler analogs.

Case Studies and Research Findings

- Antiviral Activity : A study on related benzofuran derivatives demonstrated significant antiviral activity against SARS-CoV-2 through molecular docking studies. Compounds similar in structure to this compound showed strong binding affinities to viral proteins, suggesting potential as therapeutic agents against viral infections .

- In Vitro Studies : In vitro assays conducted on benzofuran derivatives revealed that modifications in substituents could significantly affect their cytotoxicity against cancer cell lines. This indicates that further exploration into the structural modifications of this compound may yield compounds with enhanced anticancer properties .

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate, and how do reaction conditions affect yield?

Answer: The compound can be synthesized via multistep reactions starting with benzofuran derivatives. A common approach involves coupling a 3-methoxyphenylcarbamoyl group to a benzofuran core, followed by introduction of the 2-oxoacetate moiety. Key steps include:

- Carbamoylation : Reacting 3-methoxyphenyl isocyanate with a benzofuran-2-carboxylic acid derivative under anhydrous conditions (e.g., THF with NaH as a base) .

- Oxoacetate Formation : Ethyl oxalyl chloride or ethyl glyoxylate can be used to introduce the 2-oxoacetate group, requiring precise temperature control (0–5°C) to minimize side reactions .

- Purification : Column chromatography (ethyl acetate/hexane) is critical, with yields averaging ~66% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Answer:

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., intermolecular O–H⋯O interactions) and planar benzofuran systems, as demonstrated in structurally analogous compounds .

- NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–175 ppm). 2D NMR (COSY, HSQC) clarifies connectivity in the carbamoyl and oxoacetate moieties .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~455.15 g/mol) .

Advanced Research Questions

Q. How can contradictory data on reactivity and byproduct formation be addressed during synthesis?

Answer: Contradictions often arise from competing reaction pathways. For example:

- Competitive Acylation : The benzofuran NH group may react with excess acylating agents, forming undesired byproducts. Using stoichiometric reagents and monitoring via TLC reduces this .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions compared to THF. Systematic solvent screening (e.g., dielectric constant vs. reaction rate) is recommended .

- Intermediate Trapping : Quenching aliquots at intermediate stages with HCl or H₂O helps isolate and characterize transient species .

Q. What computational and experimental strategies optimize structure-activity relationship (SAR) studies for biological activity?

Answer:

- Docking Studies : Model interactions with target proteins (e.g., viral proteases) using software like AutoDock Vina, focusing on hydrogen bonding with the carbamoyl and oxoacetate groups .

- In Vitro Assays : Test derivatives with modified methoxyphenyl or benzofuran substituents in enzyme inhibition assays (e.g., IC₅₀ determination) to identify key pharmacophores .

- Metabolic Stability : Incubate with liver microsomes to assess esterase-mediated hydrolysis of the ethyl oxoacetate group, guiding prodrug design .

Q. How can reaction intermediates be stabilized to improve overall synthesis efficiency?

Answer:

- Protecting Groups : Temporarily protect the benzofuran NH with Boc or Fmoc groups during carbamoylation to prevent undesired side reactions .

- Low-Temperature Techniques : Perform sensitive steps (e.g., oxoacetate coupling) at –20°C in dry ice/acetone baths to stabilize reactive intermediates .

- Flow Chemistry : Continuous flow systems minimize exposure to air/moisture, improving yields of oxidation-prone intermediates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

Answer:

- Standardized Assays : Use validated protocols (e.g., consistent cell lines, ATP-based viability assays) to minimize variability .

- Purity Verification : Ensure compounds are >95% pure (HPLC) to exclude confounding effects from impurities .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, accounting for differences in solvent (DMSO vs. ethanol) affecting bioavailability .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent for Acylation | Dry THF | Minimizes hydrolysis | |

| Temperature | 0–5°C (oxoacetate step) | Reduces dimerization | |

| Purification | Ethyl acetate/hexane (3:7) | Separates polar byproducts |

Q. Table 2. Structural Confirmation Techniques

| Technique | Critical Observations | Reference |

|---|---|---|

| X-ray Crystallography | Planar benzofuran core (mean deviation: 0.005 Å) | |

| ¹H NMR | Methoxy singlet at δ 3.85 ppm | |

| HRMS | [M+H]⁺ = 455.1492 (calc. 455.1489) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.